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Compound of Interest

Compound Name: Decarboxy moxifloxacin

Cat. No.: B1147198 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Decarboxy moxifloxacin is a significant degradation product and impurity of the fourth-

generation fluoroquinolone antibiotic, moxifloxacin. Its identification and characterization are

crucial for ensuring the quality, safety, and efficacy of moxifloxacin-based pharmaceutical

products. This technical guide provides a comprehensive overview of the spectroscopic data

(Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy) and analytical

methodologies for the isolation and identification of decarboxy moxifloxacin.

Physicochemical Properties
A summary of the key physicochemical properties of decarboxy moxifloxacin is presented

below.

Property Value Reference

Chemical Name

1-Cyclopropyl-6-fluoro-8-

methoxy-7-((4aS,7aS)-

octahydro-6H-pyrrolo[3,4-

b]pyridin-6-yl)-4(1H)-quinolone

[1]

Molecular Formula C₂₀H₂₄FN₃O₂ [1][2]

Molecular Weight 357.42 g/mol [1][2]

CAS Number 1322062-57-6 [1][2]
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Spectroscopic Data
While a complete, publicly available dataset of all spectroscopic data for isolated decarboxy
moxifloxacin is not readily found in the scientific literature, this section compiles the available

data and provides expected spectral characteristics based on its chemical structure and data

from related moxifloxacin impurities.

Mass Spectrometry (MS)
Mass spectrometry is a key technique for the identification of decarboxy moxifloxacin. As a

degradation product formed by the loss of the carboxylic acid group from moxifloxacin, its mass

spectrum shows a characteristic mass difference.

Ion m/z (amu) Notes Reference

[M+H]⁺ 358.1

Protonated molecule.

Observed as a

degradation product of

moxifloxacin (m/z

402.6) after the loss of

the carboxyl group (44

amu).

[3]

Further Fragmentation 263.4

May result from the

subsequent hydrolysis

and cleavage of the

2,8-

diazabicyclo[4.3.0]non

-8-yl group.

[3]

Expected Fragmentation Pattern: The fragmentation of decarboxy moxifloxacin is expected

to follow similar pathways to moxifloxacin, involving cleavages of the diazabicyclo side chain

and the quinolone core. The absence of the carboxylic acid group will be the primary

differentiating factor in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Specific ¹H and ¹³C NMR chemical shift data for decarboxy moxifloxacin are not extensively

reported in the literature. However, the expected spectra can be inferred by comparing the

known spectra of moxifloxacin with the structure of its decarboxylated analog. The most

significant difference will be the absence of the signals corresponding to the carboxylic acid

group.

Expected ¹H NMR Spectral Features:

Absence of Carboxylic Acid Proton: The characteristic downfield singlet for the carboxylic

acid proton (typically >10 ppm) in moxifloxacin will be absent.

Quinolone Ring Protons: The proton at the C2 position of the quinolone ring will likely appear

as a singlet. The aromatic proton at the C5 position will also be present.

Cyclopropyl and Methoxy Protons: Signals corresponding to the cyclopropyl and methoxy

groups will be present, likely with similar chemical shifts to those in moxifloxacin.

Diazabicyclo Side Chain Protons: The complex multiplet signals for the protons of the

octahydropyrrolo[3,4-b]pyridine side chain will be present.

Expected ¹³C NMR Spectral Features:

Absence of Carboxyl Carbon: The signal for the carboxyl carbon (typically around 165-175

ppm) in moxifloxacin will be absent.

Quinolone Ring Carbons: The carbon signals of the quinolone core will be present, with

some shifts expected due to the electronic effect of removing the carboxyl group.

Other Carbon Signals: The signals for the carbons of the cyclopropyl, methoxy, and

diazabicyclo moieties will be present.

Infrared (IR) Spectroscopy
IR spectroscopy can provide valuable information about the functional groups present in

decarboxy moxifloxacin. The key diagnostic feature will be the absence of the characteristic

absorptions associated with the carboxylic acid group.

Expected IR Absorption Bands:
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Functional Group
Expected Wavenumber
(cm⁻¹)

Notes

C=O (Ketone) ~1620
Stretching vibration of the

ketone in the quinolone ring.

C-O (Methoxy) ~1280 Stretching vibration.

C-F ~1200 Stretching vibration.

Aromatic C=C ~1600-1450 Stretching vibrations.

Aliphatic C-H ~2950-2850 Stretching vibrations.

Absence of O-H stretch 3300-2500 (broad)

The broad absorption

characteristic of a carboxylic

acid O-H will be absent.

Absence of C=O (Carboxylic

Acid)
~1700

The C=O stretching of the

carboxylic acid will be absent.

Experimental Protocols
The isolation and analysis of decarboxy moxifloxacin typically involve chromatographic

separation followed by spectroscopic identification.

Isolation by High-Performance Liquid Chromatography
(HPLC)
A common method for the separation of moxifloxacin and its impurities is reversed-phase

HPLC.

Column: C18 columns are frequently used.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an

organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile

phase is a critical parameter for achieving good separation.

Detection: UV detection is commonly used, with a wavelength around 294 nm being suitable

for moxifloxacin and its related substances.
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Spectroscopic Analysis
NMR Spectroscopy:

Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent,

such as dimethyl sulfoxide-d₆ (DMSO-d₆).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to

acquire ¹H and ¹³C spectra.

Mass Spectrometry:

Ionization: Electrospray ionization (ESI) is a common technique for the analysis of

fluoroquinolones and their degradation products.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, can provide accurate mass measurements for formula determination.

Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns.

IR Spectroscopy:

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated

Total Reflectance (ATR) accessory.

Visualizations
Analytical Workflow for Decarboxy Moxifloxacin
Identification
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Caption: Workflow for the identification of decarboxy moxifloxacin.

Logical Relationship in Spectroscopic Identification
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Caption: Key spectroscopic evidence for decarboxy moxifloxacin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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